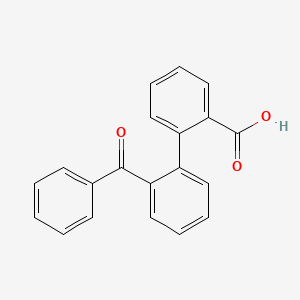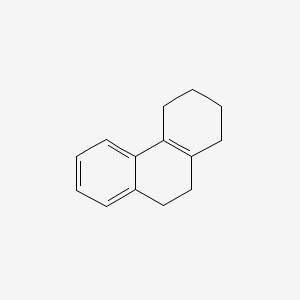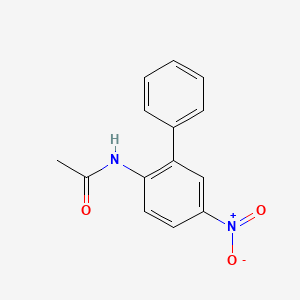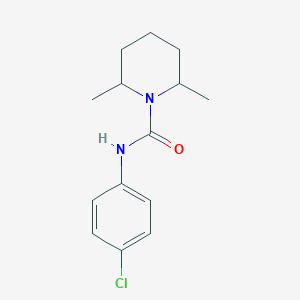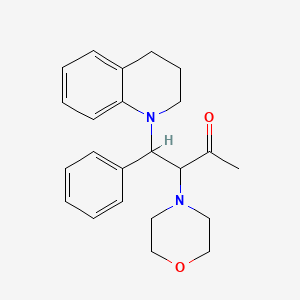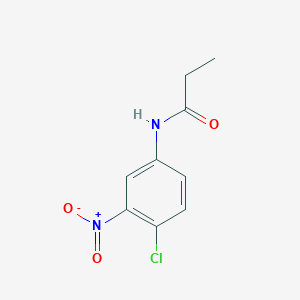
4'-Chloro-3'-nitropropionanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Chloro-3’-nitropropionanilide is an organic compound with the molecular formula C9H9ClN2O3 and a molecular weight of 228.637 g/mol . This compound is characterized by the presence of a chloro group and a nitro group attached to a propionanilide backbone. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 4’-Chloro-3’-nitropropionanilide typically involves the nitration of 4’-Chloropropionanilide. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperatures to ensure the selective nitration of the compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Analyse Des Réactions Chimiques
4’-Chloro-3’-nitropropionanilide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic substitution with amines can yield corresponding anilines.
Oxidation: Although less common, the compound can undergo oxidation reactions under strong oxidizing conditions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4’-Chloro-3’-nitropropionanilide is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 4’-Chloro-3’-nitropropionanilide exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the chloro group can engage in electrophilic substitution reactions. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and protein functions .
Comparaison Avec Des Composés Similaires
Similar compounds to 4’-Chloro-3’-nitropropionanilide include:
- 2’-Chloro-4’-nitropropionanilide
- 4’-Chloro-2,2-dimethyl-2’-nitropropionanilide
- 4’-Chloro-N-ethyl-2’-nitropropionanilide
- 2’-Chloro-5’-nitropropionanilide
- 4’-Methyl-3’-nitropropionanilide
These compounds share structural similarities but differ in the position and nature of substituents, which can influence their chemical reactivity and applications. The unique combination of the chloro and nitro groups in 4’-Chloro-3’-nitropropionanilide provides distinct chemical properties that are valuable in various research contexts.
Propriétés
Numéro CAS |
5540-61-4 |
|---|---|
Formule moléculaire |
C9H9ClN2O3 |
Poids moléculaire |
228.63 g/mol |
Nom IUPAC |
N-(4-chloro-3-nitrophenyl)propanamide |
InChI |
InChI=1S/C9H9ClN2O3/c1-2-9(13)11-6-3-4-7(10)8(5-6)12(14)15/h3-5H,2H2,1H3,(H,11,13) |
Clé InChI |
YCRDVUMBHFXJPH-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




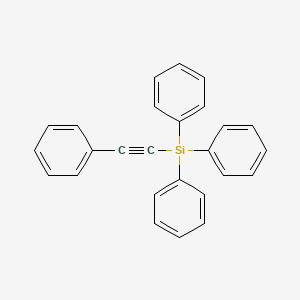
![4b-Bromo-4b,9b-dihydroindeno[2,1-a]indene-5,10-dione](/img/structure/B11942616.png)

